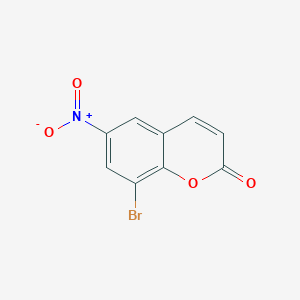
8-bromo-6-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-nitro-2H-chromen-2-one is a derivative of chromen-2-one, a compound known for its diverse pharmacological and biological activities. This compound is characterized by the presence of bromine and nitro groups at the 8th and 6th positions, respectively, on the chromen-2-one scaffold. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-nitro-2H-chromen-2-one typically involves the bromination and nitration of chromen-2-one derivatives. One common method is the bromination of 6-nitro-2H-chromen-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., copper(I) iodide).
Reduction: Reducing agents (e.g., hydrogen gas, sodium dithionite), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed:
Substitution: Formation of substituted chromen-2-one derivatives.
Reduction: Formation of 8-bromo-6-amino-2H-chromen-2-one.
Oxidation: Formation of oxidized chromen-2-one derivatives.
Scientific Research Applications
8-Bromo-6-nitro-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-6-nitro-2H-chromen-2-one is primarily related to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the bromine atom can participate in halogen bonding interactions with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
6-Bromo-2H-chromen-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
8-Nitro-2H-chromen-2-one: Lacks the bromine atom, leading to variations in its chemical and biological properties.
6-Bromo-8-nitro-2H-chromen-2-one: Similar structure but with different substitution patterns, affecting its overall activity.
Uniqueness: 8-Bromo-6-nitro-2H-chromen-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H4BrNO4 |
|---|---|
Molecular Weight |
270.04 g/mol |
IUPAC Name |
8-bromo-6-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO4/c10-7-4-6(11(13)14)3-5-1-2-8(12)15-9(5)7/h1-4H |
InChI Key |
YUQXMVVOXVOUPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


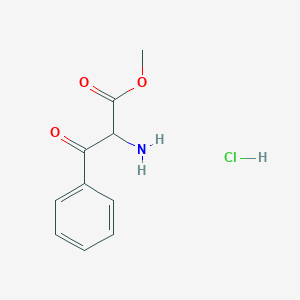
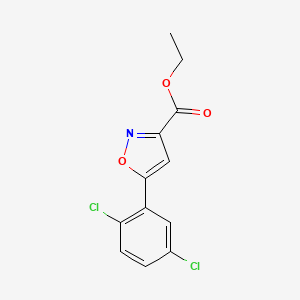
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
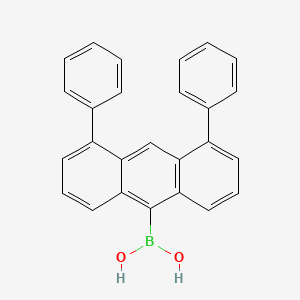
![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
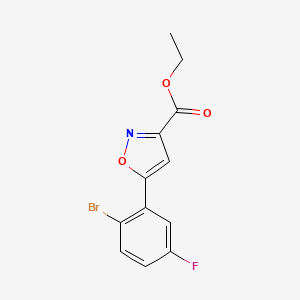
![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)
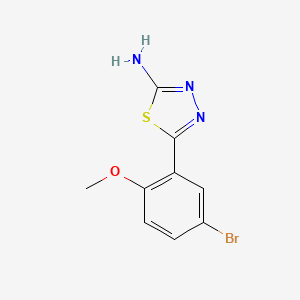
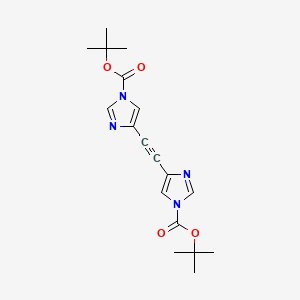
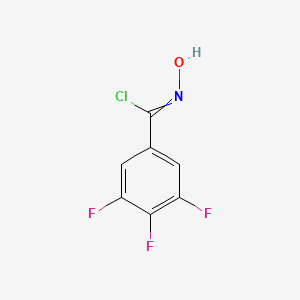

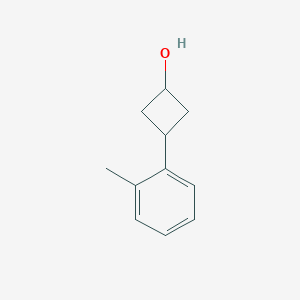
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

